3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide
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Overview
Description
3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro-substituted methoxyphenyl group, a cyanocyclobutyl group, and a methylpropanamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination of 2-methoxyaniline to obtain 5-chloro-2-methoxyaniline.
Amidation: Finally, the intermediate is reacted with N-methylpropanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide involves its interaction with specific molecular targets. The chloro-methoxyphenyl group may interact with enzymes or receptors, while the cyanocyclobutyl group could influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-[(5-chloro-2-methoxyphenyl)amino]-N-cyclobutyl-N-methylpropanamide
- **3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclopropyl)-N-methylpropanamide
Uniqueness
3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide is unique due to the presence of the cyanocyclobutyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-(5-chloro-2-methoxyanilino)-N-(1-cyanocyclobutyl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O2/c1-20(16(11-18)7-3-8-16)15(21)6-9-19-13-10-12(17)4-5-14(13)22-2/h4-5,10,19H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKKXHDRHTYKRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC1=C(C=CC(=C1)Cl)OC)C2(CCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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